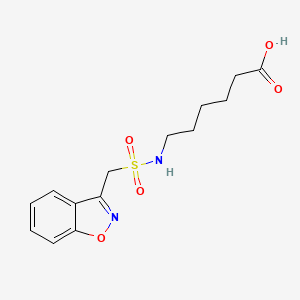

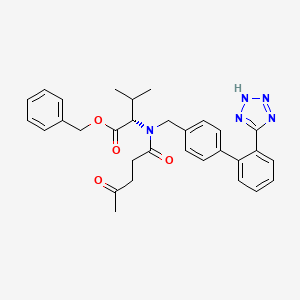

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide

説明

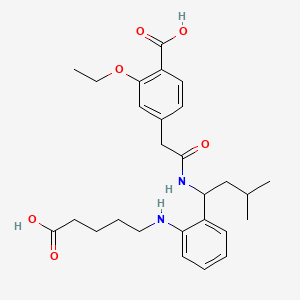

“2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide” is a product used for proteomics research . It is a metabolite of Repaglinide , an antidiabetic drug . The molecular formula of this compound is C27H36N2O6 .

Molecular Structure Analysis

The molecular formula of “2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide” is C27H36N2O6 . The molecular weight is 484.593.科学的研究の応用

Therapeutic Use in Type 2 Diabetes Mellitus : Repaglinide, a carbamoylmethyl benzoic acid derivative, is a new class of oral antidiabetic agents designed to normalize postprandial glucose levels in patients with type 2 diabetes mellitus. It reduces blood glucose by stimulating insulin release from pancreatic beta-cells and is distinct in structure, binding profile, duration of action, and mode of excretion compared to other antidiabetic agents (Culy & Jarvis, 2001).

Complexes with Transition Metals : Novel transition metal complexes with the repaglinide ligand have been prepared and characterized. These include complexes with manganese(II), iron(III), copper(II), and zinc(II). The studies suggest coordination of the metal ions to repaglinide via two oxygen atoms of the ethoxy and carboxyl groups, showing potential applications in various fields, including pharmacology and materials science (Sadaoui-Kacel, Zaater, Bensouilah, & Djebbar, 2016).

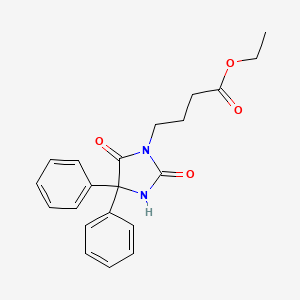

Crystal Structures of Key Intermediate and Impurity : The crystal structures of a key intermediate in the preparation of Repaglinide, 2-(3-ethoxy-4-(methoxycarbonyl)phenyl) acetic acid (RGA), and its derivative have been characterized. These studies are significant for understanding the synthesis process and identifying impurities in the production of Repaglinide (Tang, Wang, & Wu, 2019).

Effect on ATP-sensitive Potassium Channels : Repaglinide acts by closing ATP-sensitive potassium (KATP) channels in the plasma membrane of the pancreatic beta cell. It has been shown to block three types of cloned KATP channels with similar potency, suggesting a broad spectrum of action on different cell types (Dabrowski, Wahl, Holmes, & Ashcroft, 2001).

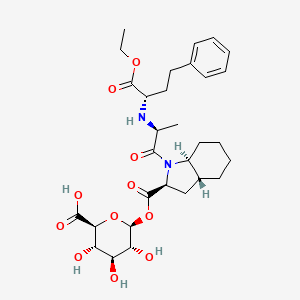

Pharmacokinetics and Pharmacodynamics : Repaglinide is a fast-acting prandial oral hypoglycemic agent with rapid absorption and elimination, making it suitable for administration preprandially. Its pharmacokinetic profile and improvements in post-prandial hyperglycemia make it a flexible and effective option for type 2 diabetes treatment (Hatorp, 2002).

Mechanism of Action as an Insulin Secretagogue : Repaglinide belongs to a new class of antidiabetic agents and stimulates insulin release in the presence of glucose or other nutrient secretagogues. It acts on ATP-sensitive K+ channels in pancreatic islets, leading to increased Ca2+ influx and insulin release (Malaisse, 2009).

Dynamic Metabolic Profiling in Type 2 Diabetic Mice : Metabolomic studies on type 2 diabetic mice treated with repaglinide have revealed dynamic changes in urine metabolic profiling. Key marker metabolites, including sugars, polyalcohol, and organic acids, were identified, providing insights into the drug's pharmacodynamics (Yi et al., 2012).

特性

IUPAC Name |

4-[2-[[1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMBGPVQRXZSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675819 | |

| Record name | 4-{2-[(1-{2-[(4-Carboxybutyl)amino]phenyl}-3-methylbutyl)amino]-2-oxoethyl}-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide | |

CAS RN |

874908-12-0 | |

| Record name | 4-{2-[(1-{2-[(4-Carboxybutyl)amino]phenyl}-3-methylbutyl)amino]-2-oxoethyl}-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)